molecular formula C13H9ClN4 B12513635 7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12513635
M. Wt: 256.69 g/mol
InChI Key: GPYFLUVNJMXNSA-UHFFFAOYSA-N
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Description

7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core with a chlorophenyl ethenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the annulation of pyrimidine moiety to a triazole ring or vice versa .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is crucial for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H9ClN4/c14-11-4-1-10(2-5-11)3-6-12-7-8-15-13-16-9-17-18(12)13/h1-9H

InChI Key

GPYFLUVNJMXNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC=NN23)Cl

Origin of Product

United States

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